molecular formula C8H10N2O2 B1317238 5-Methyl-pyridazine-4-carboxylic acid ethyl ester CAS No. 92929-53-8

5-Methyl-pyridazine-4-carboxylic acid ethyl ester

Cat. No. B1317238
CAS RN: 92929-53-8
M. Wt: 166.18 g/mol
InChI Key: IXOIGNZETIAWGN-UHFFFAOYSA-N
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Description

5-Methyl-pyridazine-4-carboxylic acid ethyl ester is a heterocyclic compound which is a derivative of pyridazine . Pyridazine is a six-membered ring consisting of four carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

Esters, like 5-Methyl-pyridazine-4-carboxylic acid ethyl ester, undergo various reactions. They can be prepared from carboxylic acids by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . Esters can also be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Heterocyclic Compound Synthesis : The synthesis of methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids demonstrates the versatility of pyridazine derivatives in forming complex heterocyclic compounds. These syntheses involve reactions with hydrazine hydrate, showcasing the compound's utility in creating pharmacologically relevant structures (Gein et al., 2009).

  • Efficient Synthesis Techniques : A general procedure for preparing 6-substituted-5-hydroxy-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid ethyl esters highlights the chemical reactivity and potential for diversification in synthetic chemistry, leading to moderate to good yields of 2,6-disubstituted derivatives. These processes are crucial for the development of new molecules with potential biological activities (Murphy et al., 2008).

  • Novel Triazole Derivatives : Research into the synthesis of novel triazole derivatives based on 4-methyl-chromene-2-one emphasizes the application of pyridazine derivatives in generating new compounds with diverse biological applications. This work showcases the role of these derivatives in synthesizing complex molecules for potential therapeutic uses (Mottaghinejad & Alibakhshi, 2018).

  • Antimicrobial Activity : The creation of imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives and their examination for antimicrobial activity represent a direct application of pyridazine derivatives in medicinal chemistry. This research underlines the potential of these compounds in developing new antimicrobial agents (Turan-Zitouni et al., 2001).

properties

IUPAC Name

ethyl 5-methylpyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-5-10-9-4-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOIGNZETIAWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=NC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90532845
Record name Ethyl 5-methylpyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90532845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-pyridazine-4-carboxylic acid ethyl ester

CAS RN

92929-53-8
Record name Ethyl 5-methylpyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90532845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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